Cas no 681167-17-9 (N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide)

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- 6-Benzothiazolecarboxamide, N-(4,5,6,7-tetrahydro-2-benzothiazolyl)-
- F0537-0072
- Z27875312
- N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- HMS2248F24
- MLS000100908
- Oprea1_702244
- AKOS001376735
- CCG-276676
- AB00432905-04
- 681167-17-9
- CHEMBL1401242
- SMR000017738
-
- インチ: 1S/C15H13N3OS2/c19-14(9-5-6-10-13(7-9)20-8-16-10)18-15-17-11-3-1-2-4-12(11)21-15/h5-8H,1-4H2,(H,17,18,19)
- InChIKey: OXKQHTUQCDQRBK-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(C(NC3=NC4CCCCC=4S3)=O)=CC=C2N=C1
計算された属性
- せいみつぶんしりょう: 315.05000439g/mol
- どういたいしつりょう: 315.05000439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 111Ų
じっけんとくせい
- 密度みつど: 1.469±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.50±0.20(Predicted)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-0072-25mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-20mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-10mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-2mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-40mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-5μmol |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-2μmol |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-20μmol |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-1mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0537-0072-100mg |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
681167-17-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamideに関する追加情報
Comprehensive Overview of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 681167-17-9)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 681167-17-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This benzothiazole derivative is characterized by its unique molecular structure, which combines a tetrahydrobenzothiazole moiety with a benzothiazole carboxamide group. The compound's structural complexity and potential biological activity make it a subject of ongoing research, particularly in the development of novel therapeutic agents.
The benzothiazole scaffold is a well-known pharmacophore in medicinal chemistry, often associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the tetrahydrobenzothiazole unit in N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide further enhances its potential as a bioactive molecule. Researchers are particularly interested in its ability to interact with specific enzyme systems or cellular pathways, which could lead to the development of targeted therapies.
In recent years, the demand for small molecule inhibitors and kinase inhibitors has surged, driven by the growing need for precision medicine. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been explored as a potential candidate in this context, owing to its structural resemblance to known kinase-binding motifs. Its carboxamide functionality, in particular, is a key feature that facilitates hydrogen bonding with target proteins, a critical factor in drug-receptor interactions.
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves multi-step organic reactions, often starting from commercially available benzothiazole precursors. The process typically includes cyclization, amidation, and purification steps to achieve high yields and purity. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the compound's identity and assess its quality, ensuring its suitability for further research applications.
One of the most frequently asked questions about N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is its potential role in neurodegenerative disease research. Given the benzothiazole core's historical association with central nervous system (CNS) targets, this compound has been investigated for its ability to modulate pathways implicated in conditions like Alzheimer's and Parkinson's diseases. While preliminary studies are promising, further in vivo and clinical validation is required to establish its therapeutic efficacy.
Another area of interest is the compound's applicability in cancer research. The benzothiazole framework is known to exhibit selective toxicity toward certain cancer cell lines, and researchers are actively exploring whether N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be optimized for enhanced specificity and reduced off-target effects. Its potential as a PARP inhibitor or HDAC inhibitor is also under investigation, aligning with the current trend of epigenetic-targeted therapies.
From a commercial perspective, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its price and availability may vary depending on purity levels and market demand. Researchers are advised to verify the compound's stability and storage conditions, as benzothiazole derivatives can be sensitive to light and moisture.
In conclusion, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 681167-17-9) represents a promising avenue for scientific exploration, particularly in drug discovery and development. Its versatile benzothiazole core, combined with its carboxamide functionality, offers multiple opportunities for structural optimization and biological evaluation. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, reinforcing the importance of small molecule therapeutics in modern medicine.
681167-17-9 (N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide) 関連製品
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)
- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)
- 2228189-76-0(3,3-difluoro-3-2-(trifluoromethyl)pyridin-3-ylpropan-1-ol)
- 2172001-74-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidoheptanoic acid)
- 2229364-49-0(2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)
- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)




